

Unveiling the Spectroscopic Signature of Stephanoside E: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Staunoside E*

Cat. No.: *B143026*

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This technical guide provides a comprehensive overview of the spectroscopic data for Stephanoside E, a pregnane glycoside with noted immunosuppressive properties. The information is tailored for researchers, scientists, and drug development professionals, presenting a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics. This document aims to serve as a core reference for the identification, characterization, and further investigation of this compound.

Introduction

Stephanoside E, a C21 steroidal glycoside isolated from *Stephanotis mucronata*, has garnered interest for its potential as an immunosuppressive agent. A thorough understanding of its chemical structure, elucidated through various spectroscopic techniques, is paramount for its development as a therapeutic lead. This guide synthesizes the available spectroscopic data into a structured and accessible format.

Spectroscopic Data of Stephanoside E

The following tables summarize the key spectroscopic data for Stephanoside E.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been utilized to determine the molecular formula and mass of Stephanoside E.

Parameter	Value
Molecular Formula	C ₅₂ H ₈₀ NO ₁₈
Ionization Mode	Positive
Observed Ion	[M+H] ⁺
Calculated m/z	1006.5375
Measured m/z	1006.5367[1]

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each proton and carbon atom within the Stephanoside E molecule, enabling its structural elucidation.

Table 1: ¹H NMR Spectroscopic Data for Stephanoside E (500 MHz, C₅D₅N)[1]

Position	δ H (ppm)	Multiplicity	J (Hz)
Aglycone			
1	1.55, 2.05	m	
2	1.85, 2.15	m	
3	4.05	m	
4	1.60, 2.25	m	
5	1.90	m	
6	5.85	br s	
7	2.00, 2.10	m	
9	2.30	m	
10	-	-	-
11	1.75, 2.45	m	
12	5.60	dd	9.5, 3.0
13	-	-	-
14	-	-	-
15	1.80, 2.50	m	
16	1.95, 2.65	m	
17	2.85	m	
18-CH ₃	1.35	s	
19-CH ₃	1.20	s	
20	4.85	q	6.5
21-CH ₃	1.50	d	6.5
Sugar Moieties			
Cymarose (Cym)			

1'	4.90	d	8.0
2'	2.10, 2.35	m	
3'	3.80	m	
4'	3.55	m	
5'	3.95	m	
6'-CH ₃	1.45	d	6.0
3'-OCH ₃	3.65	s	
Oleandrose (Ole)			
1"	4.80	d	8.0
2"	2.05, 2.30	m	
3"	3.75	m	
4"	3.50	m	
5"	3.90	m	
6"-CH ₃	1.40	d	6.0
3"-OCH ₃	3.60	s	
Thevetose (The)			
1'''	5.25	d	7.5
2'''	4.25	m	
3'''	4.00	m	
4'''	3.85	m	
5'''	4.15	m	
6'''-CH ₃	1.65	d	6.0
3'''-OCH ₃	3.70	s	
Anthraniloyl Group			

2'''	-	-	-
3'''	7.95	dd	8.0, 1.5
4'''	6.80	t	7.5
5'''	7.50	ddd	8.5, 7.0, 1.5
6'''	6.65	d	8.5
N-CH ₃	2.90	s	

Table 2: ¹³C NMR Spectroscopic Data for Stephanoside E (125 MHz, C₅D₅N)[[1](#)]

Position	δC (ppm)	Position	δC (ppm)
Aglycone	Cymarose (Cym)		
1	38.0	1'	97.5
2	30.0	2'	36.5
3	78.0	3'	83.0
4	39.0	4'	78.5
5	45.0	5'	70.0
6	125.0	6'	18.5
7	32.0	3'-OCH ₃	58.0
8	75.0	Oleandrose (Ole)	
9	50.0	1''	102.0
10	40.0	2''	37.0
11	22.0	3''	83.5
12	76.0	4''	79.0
13	52.0	5''	70.5
14	85.0	6''	19.0
15	35.0	3''-OCH ₃	58.5
16	28.0	Thevetose (The)	
17	60.0	1'''	101.5
18	15.0	2'''	75.0
19	20.0	3'''	84.0
20	72.0	4'''	79.5
21	23.0	5'''	71.0
Anthraniloyl Group	6'''	19.5	

1 ^{'''}	168.0	3 ^{'''} -OCH ₃	59.0
2 ^{'''}	152.0		
3 ^{'''}	110.0		
4 ^{'''}	135.0		
5 ^{'''}	115.0		
6 ^{'''}	132.0		
N-CH ₃	30.5		

Infrared (IR) Spectroscopy

While the literature confirms the recording of the IR spectrum for Stephanoside E, specific absorption band data is not detailed in the primary publications.^[1] Generally, the IR spectrum of a compound like Stephanoside E would be expected to show characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O), and C-O stretching vibrations, consistent with its glycosidic and steroidal structure.

Experimental Protocols

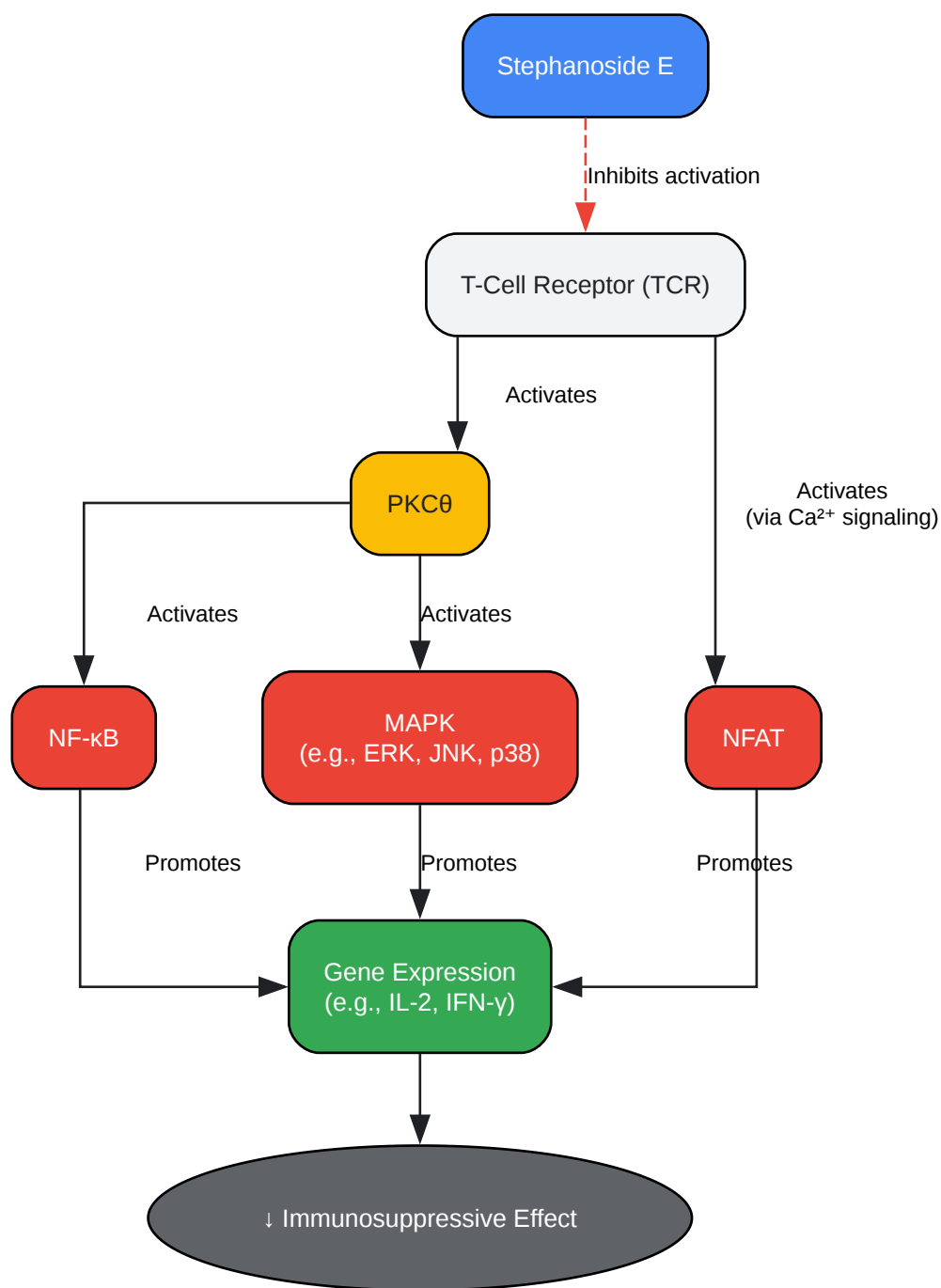
The spectroscopic data for Stephanoside E were acquired using the following methodologies:

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, ¹H-¹H COSY, HMQC, and HMBC spectra were recorded on a Bruker DRX 500 instrument.^[1] The solvent used was pyridine-d₅ (C₅D₅N).^[1] ¹H NMR spectra were recorded at 500 MHz and ¹³C NMR spectra were recorded at 125 MHz.^[1]
- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed to obtain the mass data.^[1]
- Infrared Spectroscopy: IR spectra were recorded on a Nicolet 6700 Fourier transform-infrared (FT-IR) spectrometer system.^[1]

Biological Activity and Signaling Pathway

Stephanoside E has demonstrated significant immunosuppressive activities. While the precise signaling pathway for Stephanoside E is still under detailed investigation, studies on its aglycone and related compounds from *Stephanotis mucronata* suggest a mechanism involving the inhibition of T-cell activation. A plausible pathway involves the modulation of key signaling cascades that regulate immune responses.

The diagram below illustrates a potential signaling pathway through which Stephanoside E may exert its immunosuppressive effects, based on the activity of related compounds.



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Caption: Putative signaling pathway for the immunosuppressive action of Stephanoside E.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data of Stephanoside E, essential for its unambiguous identification and for facilitating further research

into its medicinal potential. The detailed NMR and MS data, coupled with the outlined experimental protocols, offer a solid foundation for chemists and pharmacologists working on the development of novel immunosuppressive agents. Further studies are warranted to fully elucidate the specific infrared spectral characteristics and the precise molecular mechanisms underlying its biological activity.

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References

- 1. academicjournals.org [academicjournals.org]
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